molecular formula C24H24N2O4S B11617982 Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate

Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate

Cat. No.: B11617982
M. Wt: 436.5 g/mol
InChI Key: NDQBTKKRDMWRQM-UHFFFAOYSA-N
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Description

BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE is a complex organic compound that features a benzoate ester linked to a thiophene and phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the benzoate ester followed by the introduction of the thiophene and phenylformamido groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups, potentially leading to new compounds with unique properties.

Scientific Research Applications

BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound may have potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE: shares similarities with other benzoate esters and thiophene-containing compounds.

    Phenylformamido derivatives: These compounds have similar structural features and may exhibit comparable reactivity and applications.

    Thiophene derivatives: These compounds are known for their electronic properties and are used in various fields, including organic electronics and pharmaceuticals.

Uniqueness

The uniqueness of BUTYL 4-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 4-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate

InChI

InChI=1S/C24H24N2O4S/c1-2-3-15-30-24(29)18-11-13-19(14-12-18)25-22(21(27)20-10-7-16-31-20)26-23(28)17-8-5-4-6-9-17/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28)

InChI Key

NDQBTKKRDMWRQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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